Ethyl 2-chloro-4-(trifluoromethyl)benzoate
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Overview
Description
Ethyl 2-chloro-4-(trifluoromethyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a chloro group at the second position and a trifluoromethyl group at the fourth position on the benzene ring, with an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-chloro-4-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 2-chloro-4-(trifluoromethyl)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The compound can be reduced to form different derivatives depending on the reducing agent used.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzoates.
Hydrolysis: Formation of 2-chloro-4-(trifluoromethyl)benzoic acid.
Reduction: Formation of reduced benzoate derivatives.
Scientific Research Applications
Ethyl 2-chloro-4-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-chloro-4-(trifluoromethyl)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(trifluoromethyl)benzoate: Lacks the chloro group, which may affect its reactivity and applications.
Methyl 2-chloro-4-(trifluoromethyl)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
2-Chloro-4-(trifluoromethyl)benzoic acid: The carboxylic acid form of the compound.
Uniqueness
This compound is unique due to the combination of the chloro and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
ethyl 2-chloro-4-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O2/c1-2-16-9(15)7-4-3-6(5-8(7)11)10(12,13)14/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJXRKIOCTUZFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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